3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are essential for nucleotide synthesis and the regulation of adenosine function .
Pharmacokinetics
It’s worth noting that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of ENTs by this compound leads to a reduction in uridine uptake . This can have various molecular and cellular effects, depending on the specific role of ENTs in different cell types. For instance, in cells where ENTs are involved in nucleotide synthesis, this inhibition could potentially disrupt normal cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of the fluorophenyl and piperazine groups is often carried out through nucleophilic substitution reactions. For instance, 2-fluorophenylpiperazine can be synthesized by reacting 2-fluoroaniline with piperazine under basic conditions.
Dimethoxy and Phenylsulfonyl Substitutions: These groups are introduced via electrophilic aromatic substitution reactions. Methoxy groups can be added using methanol and a strong acid, while the phenylsulfonyl group can be introduced using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or other reducible groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), phenylsulfonyl chloride (C₆H₅SO₂Cl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It is used as a tool compound to study the function of various receptors and transporters in the central nervous system.
Biological Research: The compound’s ability to modulate biological pathways makes it useful in studying cellular processes and signaling pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also a piperazine derivative with similar pharmacological properties.
2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Another fluorophenylpiperazine derivative with potential biological activity.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The combination of fluorophenyl, piperazine, dimethoxy, and phenylsulfonyl groups contributes to its unique binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-24-16-20-22(17-25(24)35-2)29-18-26(36(32,33)19-8-4-3-5-9-19)27(20)31-14-12-30(13-15-31)23-11-7-6-10-21(23)28/h3-11,16-18H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXLNWKYCBFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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